molecular formula C15H11BrN2 B8724759 4-(4-Bromophenyl)quinolin-8-amine CAS No. 97802-11-4

4-(4-Bromophenyl)quinolin-8-amine

Cat. No. B8724759
CAS RN: 97802-11-4
M. Wt: 299.16 g/mol
InChI Key: WTJLSGWVGRRLGQ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)quinolin-8-amine is a useful research compound. Its molecular formula is C15H11BrN2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromophenyl)quinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)quinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

97802-11-4

Product Name

4-(4-Bromophenyl)quinolin-8-amine

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

4-(4-bromophenyl)quinolin-8-amine

InChI

InChI=1S/C15H11BrN2/c16-11-6-4-10(5-7-11)12-8-9-18-15-13(12)2-1-3-14(15)17/h1-9H,17H2

InChI Key

WTJLSGWVGRRLGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)N)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of tin (II) chloride dihydrate (9.50 g) and 4-(4-bromophenyl)-8-nitroquinoline (4.60 g) in 50 mL absolute ethanol was refluxed for 6 hours. The reaction mixture was cooled to room temperature and then made alkaline with 30% KOH solution. The precipitated solid was filtered off, and dissolved in chloroform. The filtrate was extracted with ether. The ether extract and chloroform solution were combined and dried over MgSO4. Evaporation gave a solid with 1H-NMR spectral signals consistent with 8-amino-4-(4-bromophenyl)quinoline.
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9.5 g
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4.6 g
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

4-(4-Bromophenyl)-8-nitroquinoline (30 g, 91.1 mmol) was added to absolute ethanol (120 mL) and purged with nitrogen. To this was added tin (II) chloride (190 mmol) and the reaction mixture refluxed for 4 hours. The pH was adjusted to 12 with aqueous NaOH and the organics were extracted using methylene chloride. The organics were then purified on basic alumina (methylene chloride/methanol 99:1) to yield 21.2 g of 4-(4-bromophenyl)quinolin-8-yl amine.
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30 g
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reactant
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120 mL
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solvent
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190 mmol
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